Verified Synthetic Tractability and Analytical Purity of the Pyridin-3-ylsulfonyl-Azetidine-1,2,4-Oxadiazole Scaffold
A structurally proximate analog, 5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1324662-20-5), is commercially supplied with a documented purity of 98% and batch-specific quality inspection reports including NMR, HPLC, and GC analyses . This establishes that the pyridin-3-ylsulfonyl-azetidine-1,2,4-oxadiazole architecture is synthetically accessible and can be procured with rigorous analytical certification, reducing the risk of batch-to-batch variability relative to custom-synthesized analogs lacking such quality control documentation.
| Evidence Dimension | Chemical purity and analytical characterization |
|---|---|
| Target Compound Data | Not directly available for CAS 1351610-85-9; inferred from closest structural analog |
| Comparator Or Baseline | 5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1324662-20-5): Purity 98%; batch-specific NMR, HPLC, GC reports available from Bidepharm |
| Quantified Difference | Documented purity ≥98% for the scaffold vs. unreported purity for many custom-synthesized 1,2,4-oxadiazole analogs from unverified sources |
| Conditions | Commercial supplier quality control (Bidepharm, batch-specific) |
Why This Matters
Procurement of compounds with verified purity and structural identity ensures reproducibility in biological assays, a prerequisite for reliable structure-activity relationship (SAR) studies and patentable lead optimization.
